molecular formula C8H7F3O2 B15231436 2-(Hydroxymethyl)-3-(trifluoromethyl)phenol

2-(Hydroxymethyl)-3-(trifluoromethyl)phenol

Cat. No.: B15231436
M. Wt: 192.13 g/mol
InChI Key: QYBMRSGGDKRWSJ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of phenol using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation . The hydroxymethyl group can be introduced through hydroxymethylation reactions, often involving formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available phenol derivatives. The process typically includes the trifluoromethylation step followed by hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The phenol group can be reduced to form a cyclohexanol derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(carboxymethyl)-3-(trifluoromethyl)phenol.

    Reduction: Formation of 2-(hydroxymethyl)-3-(trifluoromethyl)cyclohexanol.

    Substitution: Formation of substituted phenol derivatives with various functional groups.

Scientific Research Applications

2-(Hydroxymethyl)-3-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-(trifluoromethyl)phenol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylphenol: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

    3-(Trifluoromethyl)phenol: The position of the trifluoromethyl group affects its chemical behavior.

    2-(Hydroxymethyl)phenol: Lacks the trifluoromethyl group, leading to different electron-withdrawing effects.

Uniqueness

2-(Hydroxymethyl)-3-(trifluoromethyl)phenol is unique due to the combined presence of both the hydroxymethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

2-(hydroxymethyl)-3-(trifluoromethyl)phenol

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-3,12-13H,4H2

InChI Key

QYBMRSGGDKRWSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)CO)C(F)(F)F

Origin of Product

United States

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